KRAS inhibitor-10 is a targeted therapeutic agent specifically designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog protein, commonly known as K-Ras. This protein plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Mutations in the KRAS gene are frequently implicated in various cancers, including pancreatic, colorectal, and lung cancers. The development of KRAS inhibitors represents a significant advancement in cancer treatment, aiming to disrupt the aberrant signaling caused by mutated KRAS proteins.
KRAS inhibitor-10 is classified as a small molecule inhibitor. It targets the mutant forms of the K-Ras protein, particularly those associated with oncogenic mutations such as G12C. The inhibitor's design is based on structural biology studies that elucidate the binding sites and conformational changes of K-Ras when it interacts with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) .
The synthesis of KRAS inhibitor-10 involves several key steps:
KRAS inhibitor-10 features a unique molecular structure designed to fit into the active site of the K-Ras protein. Its structure includes:
The molecular formula and exact structural data can be derived from crystallographic studies that show how the inhibitor binds to its target .
The primary chemical reaction involving KRAS inhibitor-10 is its binding to the K-Ras protein. This interaction can be described as follows:
The mechanism of action for KRAS inhibitor-10 involves several steps:
KRAS inhibitor-10 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into a drug suitable for clinical use .
KRAS inhibitor-10 has significant applications in cancer research and therapy:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4